molecular formula C18H17NO7 B1236598 Clovamide CAS No. 53755-03-6

Clovamide

Cat. No. B1236598
CAS RN: 53755-03-6
M. Wt: 359.3 g/mol
InChI Key: GPZFXSWMDFBRGS-RYBZSIHZSA-N
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Description

Clovamide is a natural product found in Trifolium pratense and Theobroma cacao with data available.

Scientific Research Applications

Antioxidant Properties

  • Lipid Peroxidation Inhibition : Clovamide has been shown to significantly inhibit lipid peroxidation in liposomal systems, suggesting its potential as a natural antioxidant. It is more effective than cocoa extract in protecting liposomes from oxidative stress (Locatelli et al., 2013).

  • Superoxide Radical Scavenging : Research has demonstrated clovamide’s ability to scavenge superoxide radicals, highlighting its strong antioxidant capacity. This property is particularly notable in various stages of cocoa bean production, including raw and roasted beans (Ye et al., 2020).

Anti-Inflammatory Properties

  • Inhibition of Inflammatory Responses : Clovamide has shown significant anti-inflammatory effects in human monocytes. It inhibits superoxide anion production, cytokine release, and NF-κB activation, while enhancing PPARγ activity, which may contribute to its anti-inflammatory effects (Zeng et al., 2011).

Biological Synthesis and Applications

  • Biological Production in Microorganisms : A study exploited the use of BAHD acyltransferase for producing clovamide and its analogues in S. cerevisiae and L. lactis, opening avenues for their use as therapeutics due to the health benefits of these metabolites (Bouchez et al., 2019).

Potential Therapeutic Applications

  • Parkinson's Disease Agents : Clovamide analogues have shown potential as therapeutic agents for Parkinson's disease. These compounds exhibited neuroprotective effects and reduced oxidative stress in in vitro and in vivo models, highlighting their potential as treatment options (Feng et al., 2019).

  • Cardioprotective Effects : Clovamide has been evaluated for its protective effects against oxidative stress in a rat cardiomyoblast cell line. It showed promise in inhibiting reactive oxygen species production and apoptosis, indicating its potential in cardiovascular disease management (Zamperone et al., 2014).

  • Anti-Neuroinflammatory Effects : Novel synthetic clovamide derivatives have been investigated for their anti-inflammatory effects in neuroinflammation models. They have shown efficacy in reducing proinflammatory responses in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases (Lim et al., 2015).

Antiviral and Antiparasitic Activities

  • Effect Against Pathogens : Clovamide has exhibited significant antiviral effects against H5N1 influenza A virus and antitrypanosomal effects against Trypanosoma evansi, demonstrating its potential as a treatment option for these infections (El-Sharawy et al., 2017).

  • SARS-CoV-2 Main Protease Inhibition : Clovamide has been proposed as a potential inhibitor of SARS-CoV-2 Main Protease, suggesting its applicability in COVID-19 treatments based on molecular modelling studies (Ye et al., 2021).

properties

CAS RN

53755-03-6

Product Name

Clovamide

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3-/t12-/m0/s1

InChI Key

GPZFXSWMDFBRGS-RYBZSIHZSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

synonyms

clovamide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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